molecular formula C20H27ClN2O3 B5172938 4-[4-chloro-2-(2-isoxazolidinylcarbonyl)phenoxy]-1-cyclopentylpiperidine

4-[4-chloro-2-(2-isoxazolidinylcarbonyl)phenoxy]-1-cyclopentylpiperidine

Numéro de catalogue B5172938
Poids moléculaire: 378.9 g/mol
Clé InChI: LFMAFRBOHUALOG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[4-chloro-2-(2-isoxazolidinylcarbonyl)phenoxy]-1-cyclopentylpiperidine, commonly known as JNJ-1930942, is a potent and selective antagonist of the dopamine D2 receptor. It was first synthesized by Janssen Pharmaceuticals in 2008 and has since been studied extensively for its potential therapeutic applications.

Mécanisme D'action

JNJ-1930942 acts as a selective antagonist of the dopamine D2 receptor, which is a target for many antipsychotic drugs. By blocking the activity of this receptor, JNJ-1930942 can reduce the activity of dopamine in the brain, which is believed to contribute to the symptoms of schizophrenia and other psychiatric disorders.
Biochemical and Physiological Effects:
JNJ-1930942 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the activity of dopamine in the brain, as well as to modulate the activity of other neurotransmitters, including serotonin and glutamate. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of JNJ-1930942 is its high selectivity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, its potency and selectivity may also limit its usefulness in certain experiments, as it may not be effective at higher doses or in the presence of other drugs or chemicals.

Orientations Futures

There are a number of potential future directions for research on JNJ-1930942. One area of interest is its potential use in combination with other drugs or therapies for the treatment of schizophrenia and other psychiatric disorders. Another area of interest is its potential use in the treatment of Parkinson's disease, where it may help to reduce the side effects of dopamine replacement therapy. Finally, further research is needed to fully understand the biochemical and physiological effects of JNJ-1930942, as well as its potential limitations and drawbacks.

Méthodes De Synthèse

The synthesis of JNJ-1930942 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 2-(2-isoxazolidinylcarbonyl)phenylboronic acid, which is then coupled with 4-chloro-1-cyclopentylpiperidine-4-boronic acid to give the desired product.

Applications De Recherche Scientifique

JNJ-1930942 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and substance abuse. It has also been investigated for its potential use in the treatment of Parkinson's disease.

Propriétés

IUPAC Name

[5-chloro-2-(1-cyclopentylpiperidin-4-yl)oxyphenyl]-(1,2-oxazolidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN2O3/c21-15-6-7-19(18(14-15)20(24)23-10-3-13-25-23)26-17-8-11-22(12-9-17)16-4-1-2-5-16/h6-7,14,16-17H,1-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMAFRBOHUALOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)OC3=C(C=C(C=C3)Cl)C(=O)N4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.